
6,8-Diprenylgenistein
描述
6,8-Diprenylgenistein is a natural prenylated isoflavone that has been isolated from various plant sources, including the roots of Glycyrrhiza uralensis and Cudrania tricuspidata . Isoflavones are a class of plant secondary metabolites characterized by a B-ring attached to the C-3 position of their C-ring . Prenylated isoflavones, such as this compound, exhibit a range of biological properties, including antioxidant, hepatoprotective, antimicrobial, and anti-inflammatory activities .
作用机制
Target of Action
6,8-Diprenylgenistein (6,8-DG) is an isoflavonoid that primarily targets vascular endothelial growth factor A (VEGF-A) and its receptor VEGFR-2 . VEGF-A is a signal protein that stimulates the formation of blood vessels, and VEGFR-2 is a receptor protein on the surface of cells that binds to VEGF-A . 6,8-DG also targets lipogenic genes by regulating transcription factors such as peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα) , and hormones such as leptin and adiponectin .
Mode of Action
6,8-DG inhibits the proliferation, migration, and tube formation of human lymphatic microvascular endothelial cells (HLMECs) treated with recombinant human VEGF-A . It achieves this by inhibiting the expression and activation of VEGFR-2 stimulated by VEGF-A in HLMECs . Furthermore, 6,8-DG reduces lipogenic genes by regulating transcription factors and hormones .
Biochemical Pathways
6,8-DG affects several biochemical pathways. It inhibits the activation of lymphangiogenesis-related downstream signaling factors such as FAK, PI3K, AKT, p38, and ERK in VEGF-A-treated HLMECs . Additionally, 6,8-DG inhibits the expression of the hypoxia-inducible factor (HIF-1α) , which is involved in the expression of VEGF-A .
Result of Action
The action of 6,8-DG results in the inhibition of VEGF-A-induced lymphangiogenesis and lymph node metastasis both in vitro and in vivo . This is likely mediated by the inhibition of VEGF-A expression in cancer cells and the suppression of the VEGF-A/VEGFR-2 signaling pathway in HLMECs .
生化分析
Biochemical Properties
6,8-Diprenylgenistein has been found to interact with various enzymes and proteins. It has been shown to inhibit the activity of various enzymes . It also inhibits the proliferation, migration, and tubular formation of human lymphatic microvascular endothelial cells (HLMECs) induced by recombinant human vascular endothelial growth factor-A .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits the proliferation, migration, and tube formation of HLMECs treated with VEGF-A . It also inhibits the expression of VEGF-A in CoCl2-treated SCCVII cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the expression and activation of VEGFR-2 stimulated by VEGF-A in HLMECs . It also inhibits the activation of the lymphangiogenesis-related downstream signaling factors such as FAK, PI3K, AKT, p38, and ERK in VEGF-A-treated HLMECs .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Diprenylgenistein involves the use of key intermediates and stereoselective synthetic methods. One approach involves the use of a key intermediate, which undergoes electrocyclization with α, β-unsaturated aldehyde or 1,1-diethoxy-3-methylbut-2-ene to provide a mixture of linear and angular isomers . The reaction conditions typically involve the use of specific catalysts and solvents to achieve the desired stereoselectivity .
Industrial Production Methods: the synthesis of natural isoflavones, including this compound, often involves the use of biotechnological approaches, such as microbial fermentation and plant cell cultures, to produce the compound in larger quantities .
化学反应分析
Types of Reactions: 6,8-Diprenylgenistein undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are often facilitated by the presence of specific functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions typically involve the use of specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
科学研究应用
6,8-Diprenylgenistein has been extensively studied for its various scientific research applications. In chemistry, it serves as a lead compound for the development of novel antibacterial agents due to its potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus mutans . In biology and medicine, this compound has shown potential in inhibiting the proliferation, migration, and tube formation of human lymphatic microvascular endothelial cells, making it a promising candidate for the treatment of oral cancer metastasis . Additionally, it has demonstrated anti-obesity effects by inhibiting pancreatic lipase activity .
相似化合物的比较
6,8-Diprenylgenistein is structurally similar to other prenylated isoflavones, such as scandenone and osajin . These compounds share the same polyphenol framework and exhibit similar biological properties, including antioxidant, anti-inflammatory, and antimicrobial activities . this compound is unique in its potent antibacterial activity against specific Gram-positive bacteria and its ability to inhibit lymphangiogenesis and lymph node metastasis in oral cancer .
List of Similar Compounds:- Scandenone
- Osajin
- Genistein
- Daidzein
- Biochanin A
属性
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O5/c1-14(2)5-11-18-22(27)19(12-6-15(3)4)25-21(23(18)28)24(29)20(13-30-25)16-7-9-17(26)10-8-16/h5-10,13,26-28H,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHYSPNEUSDFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201314991 | |
| Record name | 6,8-Diprenylgenistein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51225-28-6 | |
| Record name | 6,8-Diprenylgenistein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51225-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Diprenylgenistein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051225286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,8-Diprenylgenistein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,8-DIPRENYLGENISTEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLK2TR6W3N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


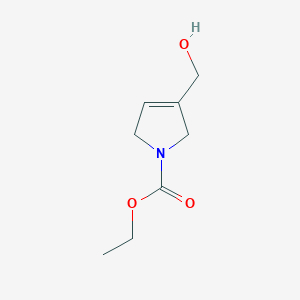

![3-(3-Cyclohexen-1-yl)-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B157513.png)


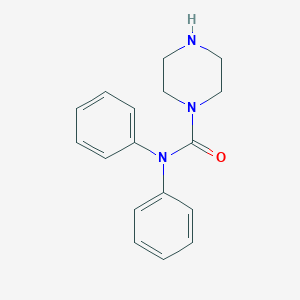

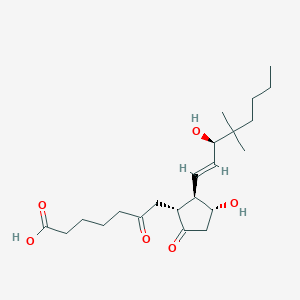
![n-[2-(4-Nitrophenyl)-2-oxoethyl]acetamide](/img/structure/B157523.png)

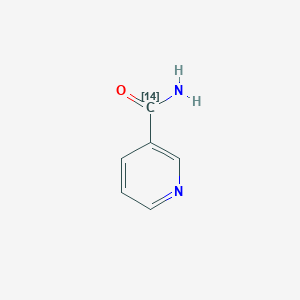

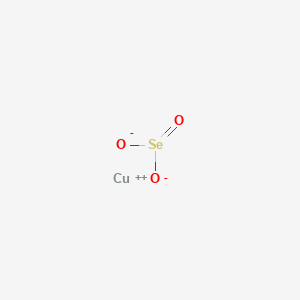
![tert-butyl N-[(1S)-1-cyanoethyl]carbamate](/img/structure/B157532.png)
